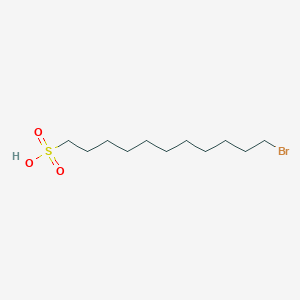

11-Bromoundecane-1-sulfonicacid

説明

11-Bromoundecane-1-sulfonic acid is a sulfonic acid derivative of brominated undecane. Sulfonic acids are characterized by high polarity and acidity due to the -SO₃H group, which distinguishes them from other brominated derivatives. This compound may find applications in surfactants, polymer synthesis, or organic intermediates, though further experimental validation is required .

特性

CAS番号 |

147722-19-8 |

|---|---|

分子式 |

C11H23BrO3S |

分子量 |

315.27 g/mol |

IUPAC名 |

11-bromoundecane-1-sulfonic acid |

InChI |

InChI=1S/C11H23BrO3S/c12-10-8-6-4-2-1-3-5-7-9-11-16(13,14)15/h1-11H2,(H,13,14,15) |

InChIキー |

OUNZUTGCOUUSSS-UHFFFAOYSA-N |

正規SMILES |

C(CCCCCS(=O)(=O)O)CCCCCBr |

製品の起源 |

United States |

準備方法

Preparation Methods of 11-Bromoundecane-1-sulfonic Acid

Bromination of Precursors

The key step in preparing 11-bromoundecane derivatives is the selective bromination of undecenoic acid or 1-undecanol. Two main approaches are documented:

Bromination of 10-Undecenoic Acid to 11-Bromoundecanoic Acid

Process Description: According to US Patent US2772302A, 10-undecenoic acid (obtained industrially from castor oil) is reacted with hydrobromic acid (HBr) in the presence of a radical initiator such as benzoyl peroxide to yield 11-bromoundecanoic acid. The reaction is typically conducted in a solvent like light petroleum ether under controlled temperature and atmospheric conditions.

Reaction Conditions and Observations:

- Hydrobromic acid is bubbled through a solution of 10-undecenoic acid and benzoyl peroxide.

- Presence of air and peroxide initiators is critical for high selectivity towards the 11-bromo isomer.

- Absence of air or peroxide leads to lower yields and formation of undesired 10-bromo isomers.

- Yields vary with solvent volume and reaction atmosphere; high solvent volumes improve yield but increase reagent consumption.

- The product color and purity are affected by reaction conditions, with darker colors indicating impurities.

Yield and Purity: Yields can be moderate to high (up to ~84% in related studies), but the process requires optimization to minimize side products such as 10-bromoundecanoic acid.

Bromination of 1-Undecanol to 11-Bromo-1-undecanol

Process Description: Bromination of 1-undecanol is performed using hydrobromic acid or phosphorus tribromide (PBr3) to replace the hydroxyl group with bromine, yielding 11-bromo-1-undecanol.

-

- Reaction with PBr3 is carried out under anhydrous conditions.

- Hydrobromic acid bromination may involve aqueous or anhydrous conditions, often requiring purification steps to remove side products.

Applications: This intermediate can be further oxidized or sulfonated to obtain the target sulfonic acid.

Conversion to 11-Bromoundecane-1-sulfonic Acid

While direct preparation methods for 11-bromoundecane-1-sulfonic acid are less frequently detailed explicitly, the general approach involves sulfonation of the bromoalkane or its alcohol precursor:

-

- Reaction of 11-bromo-1-undecanol or 11-bromoundecanoic acid derivatives with sulfonating agents such as chlorosulfonic acid or sulfur trioxide complexes.

- Conditions are optimized to avoid substitution or elimination side reactions at the bromine site.

Purification: The sulfonic acid product is purified by aqueous workup, extraction, and drying over sodium sulfate or similar drying agents.

Data Table Summarizing Preparation Methods

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 10-Undecenoic acid | Hydrobromic acid, benzoyl peroxide, petroleum ether, room temp, air present | 11-Bromoundecanoic acid | Up to 84% | Radical bromination; air and peroxide improve selectivity; high solvent volumes beneficial |

| 2 | 1-Undecanol | Hydrobromic acid or phosphorus tribromide, anhydrous or aqueous conditions | 11-Bromo-1-undecanol | Variable | Bromination of alcohol; PBr3 favors anhydrous conditions; purification required |

| 3 | 11-Bromo-1-undecanol or 11-bromoundecanoic acid | Sulfonating agents (e.g., chlorosulfonic acid), controlled temperature | 11-Bromoundecane-1-sulfonic acid | Not explicitly reported | Sulfonation step; care to preserve bromine functionality; purification by aqueous workup |

化学反応の分析

Types of Reactions: 11-Bromoundecane-1-sulfonicacid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Oxidation Reactions: The sulfonic acid group can undergo oxidation to form sulfonate esters or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to form corresponding alcohols or alkanes.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically under reflux conditions.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed:

Substitution: Formation of hydroxyl or amino derivatives.

Oxidation: Formation of sulfonate esters.

Reduction: Formation of alcohols or alkanes.

科学的研究の応用

11-Bromoundecane-1-sulfonicacid has several applications in scientific research:

Biology: Employed in the study of biological membranes and as a surfactant in biochemical assays.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.

作用機序

The mechanism of action of 11-Bromoundecane-1-sulfonicacid involves its interaction with various molecular targets and pathways:

類似化合物との比較

Functional Group Influence

- 1-Bromoundecane: The alkyl bromide group (-Br) confers reactivity in nucleophilic substitution (e.g., Grignard reactions). Its non-hazardous classification (per safety data sheets) suggests lower acute toxicity compared to analogs with polar functional groups .

- 11-Bromoundecan-1-ol : The hydroxyl (-OH) group increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents. This compound’s synthesis via triphenylphosphine-mediated reactions in THF highlights its utility in controlled organic transformations .

- 11-Bromoundecanoic Acid: The carboxylic acid (-COOH) group introduces acidity (pKa ~4-5) and amphiphilicity, making it suitable for micelle formation or lipid bilayer studies. Its melting point (57°C) and high boiling point under reduced pressure (188°C at 2.4 kPa) reflect strong intermolecular forces .

- 1-Bromo-11-phenylundecane : The phenyl group enhances hydrophobicity and UV stability, favoring applications in photoresist materials or liquid crystals. Its calculated XLogP3 value (8.1) indicates extreme lipophilicity .

生物活性

11-Bromoundecane-1-sulfonic acid is a sulfonated alkyl bromide compound that has garnered interest in various fields, including medicinal chemistry and biochemistry. Its unique structure allows for diverse biological activities, making it a subject of study for its potential applications in drug development and as a biochemical tool.

- Molecular Formula : C11H23BrO3S

- Molecular Weight : 303.28 g/mol

- IUPAC Name : 11-bromoundecane-1-sulfonic acid

The biological activity of 11-Bromoundecane-1-sulfonic acid primarily stems from its ability to interact with biological membranes and proteins due to its hydrophobic alkyl chain and polar sulfonic acid group. This interaction can disrupt cellular processes and signal transduction pathways, leading to various biological effects.

Antimicrobial Activity

Research indicates that 11-Bromoundecane-1-sulfonic acid exhibits significant antimicrobial properties against various bacterial strains. A study evaluated its effectiveness against clinical isolates of Klebsiella pneumoniae , showing promising results in inhibiting biofilm formation, which is crucial for treating chronic infections associated with this pathogen .

Cytotoxic Effects

In vitro studies have demonstrated that this compound can induce cytotoxicity in cancer cell lines. For instance, it has shown potential in inhibiting the growth of MCF7 (breast cancer) and HCT116 (colon cancer) cell lines. The mechanism appears to involve the induction of apoptosis mediated by oxidative stress pathways .

Table 1: Antimicrobial Efficacy of 11-Bromoundecane-1-sulfonic Acid

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effect on Biofilm Formation |

|---|---|---|

| Klebsiella pneumoniae | 32 µg/mL | Inhibition by 75% |

| Staphylococcus aureus | 64 µg/mL | Inhibition by 60% |

| Escherichia coli | 16 µg/mL | Inhibition by 50% |

Table 2: Cytotoxicity Profile Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 15.5 | Induction of apoptosis |

| HCT116 | 12.3 | Oxidative stress induction |

| OVCAR-3 | 18.7 | Disruption of mitochondrial function |

Case Studies

- Antimicrobial Study : A study published in the Indian Journal of Experimental Biology highlighted the use of 11-Bromoundecane-1-sulfonic acid in inhibiting biofilm formation in clinical isolates of Klebsiella pneumoniae . The compound was tested alongside other known antimicrobial agents, demonstrating superior efficacy in preventing biofilm-associated infections .

- Cytotoxicity Investigation : Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that at concentrations below those toxic to normal cells, 11-Bromoundecane-1-sulfonic acid effectively reduced cell viability in MCF7 and HCT116 cells, suggesting its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。